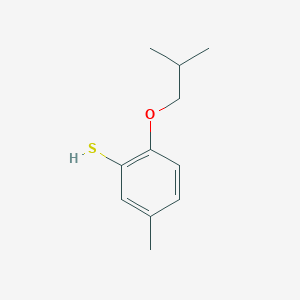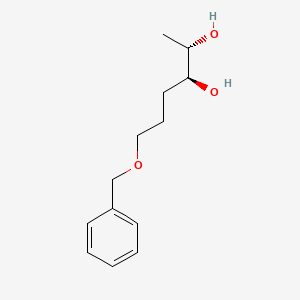
(2S,3S)-6-(Benzyloxy)hexane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-6-(Benzyloxy)hexane-2,3-diol is a chiral diol compound with two hydroxyl groups and a benzyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-6-(Benzyloxy)hexane-2,3-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as a hexane derivative.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through a series of reactions, including oxidation and reduction steps.
Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-6-(Benzyloxy)hexane-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and benzyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
(2S,3S)-6-(Benzyloxy)hexane-2,3-diol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S,3S)-6-(Benzyloxy)hexane-2,3-diol involves its interaction with molecular targets and pathways. The hydroxyl groups and benzyloxy substituent play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes, and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-hexane-2,3-diol: A similar compound without the benzyloxy group.
(2R,3S)-pentane-2,3-diol: A compound with a different carbon chain length and stereochemistry.
Uniqueness
(2S,3S)-6-(Benzyloxy)hexane-2,3-diol is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the benzyloxy group enhances the compound’s functionality.
Properties
CAS No. |
918818-98-1 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(2S,3S)-6-phenylmethoxyhexane-2,3-diol |
InChI |
InChI=1S/C13H20O3/c1-11(14)13(15)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15H,5,8-10H2,1H3/t11-,13-/m0/s1 |
InChI Key |
DFVIWPLFSQHCHX-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@@H]([C@H](CCCOCC1=CC=CC=C1)O)O |
Canonical SMILES |
CC(C(CCCOCC1=CC=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
![1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-](/img/structure/B12637704.png)
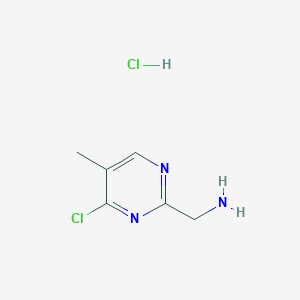
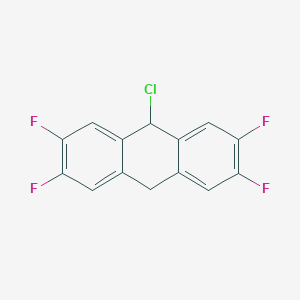
![2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B12637726.png)
![N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B12637727.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate](/img/structure/B12637744.png)
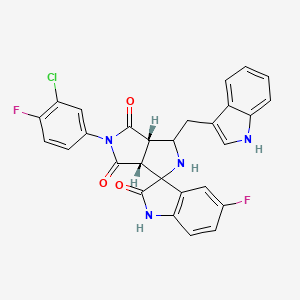
![4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B12637749.png)

